Fmoc-Cys(Mtt)-OH
Overview
Description
The compound 9-fluorenylmethoxycarbonyl-L-cysteine-4-methyltrityl ester, commonly known as Fmoc-Cys(Mtt)-OH, is a derivative of cysteine, an amino acid. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for the amino group, while the 4-methyltrityl (Mtt) group protects the thiol group of cysteine. These protective groups are crucial in preventing unwanted side reactions during peptide synthesis.
Mechanism of Action
Target of Action
Fmoc-Cys(Mtt)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. The Fmoc (Fluorenylmethyloxycarbonyl) group acts as a protective group for the amino acid cysteine during the synthesis process .
Mode of Action
The Fmoc group in this compound protects the amino group of the cysteine, preventing it from reacting prematurely during the peptide synthesis . Once the desired peptide sequence has been assembled, the Fmoc group can be selectively removed, allowing the now free amino group of the cysteine to react and continue the peptide chain .
Biochemical Pathways
The use of this compound primarily affects the biochemical pathway of peptide synthesis. It allows for the stepwise construction of peptide chains, with the Fmoc group protecting the amino group of the cysteine until it is needed for peptide bond formation . This enables the synthesis of complex peptides with precise control over the sequence of amino acids.
Pharmacokinetics
The properties of the resulting peptide would be significantly influenced by the presence of the cysteine residue, which could form disulfide bonds and affect the stability and activity of the peptide .
Result of Action
The use of this compound in peptide synthesis results in the incorporation of the cysteine amino acid into the peptide chain. This can have various effects at the molecular and cellular level, depending on the specific peptide being synthesized. For example, the presence of cysteine can allow for the formation of disulfide bonds, which can greatly influence the structure and function of the peptide .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis, such as the pH, temperature, and solvent used. These factors can affect the efficiency of the Fmoc deprotection and the subsequent peptide bond formation . Additionally, the presence of other reactive groups in the peptide chain can also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, Fmoc-Cys(Mtt)-OH interacts with various enzymes and proteins. For instance, it is commonly used in solid-phase peptide synthesis (SPPS) to introduce cysteine residues into peptides. The thiol group of cysteine can form disulfide bonds, which are essential for the structural stability and function of many proteins. Additionally, this compound can be used to create peptide thioesters, which are intermediates in native chemical ligation (NCL), a method for synthesizing larger proteins from smaller peptide fragments .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in peptide synthesis and protein engineering. When incorporated into peptides, the cysteine residues introduced by this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, peptides containing cysteine residues can modulate redox signaling by forming or breaking disulfide bonds in response to changes in the cellular redox state .
Furthermore, peptides synthesized using this compound can be designed to target specific cellular pathways or proteins, thereby influencing cellular functions. These peptides can act as inhibitors or activators of enzymes, receptors, or other signaling molecules, leading to changes in cell behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with other biomolecules. The thiol group of cysteine can form disulfide bonds with other cysteine residues, which are critical for the structural integrity and function of many proteins. Additionally, the thiol group can participate in nucleophilic reactions, enabling the formation of peptide thioesters and other covalent modifications .
The Fmoc group protects the amino group of cysteine during peptide synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the amino group is free to participate in peptide bond formation, allowing for the sequential assembly of peptides. The Mtt group protects the thiol group until it is needed for specific reactions, such as disulfide bond formation or thioesterification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The Fmoc group is relatively stable under basic conditions but can be removed by piperidine, while the Mtt group is stable under neutral and basic conditions but can be removed by mild acids like TFA .
Long-term studies have shown that peptides synthesized using this compound maintain their structural integrity and function over extended periods, provided they are stored under appropriate conditions. Exposure to harsh conditions, such as strong acids or bases, can lead to degradation of the protective groups and the peptide itself .
Dosage Effects in Animal Models
The effects of this compound in animal models depend on the dosage and the specific application. In peptide synthesis, the compound is used in precise amounts to achieve the desired peptide sequence and structure. High doses of this compound can lead to incomplete deprotection or unwanted side reactions, while low doses may result in incomplete peptide synthesis .
In studies involving peptide-based therapeutics, the dosage of peptides synthesized using this compound must be carefully controlled to avoid toxic or adverse effects. High doses of cysteine-containing peptides can lead to oxidative stress and cellular damage, while low doses may be insufficient to achieve the desired therapeutic effect .
Metabolic Pathways
This compound is involved in various metabolic pathways related to peptide synthesis and protein modification. The compound interacts with enzymes involved in peptide bond formation, such as peptide synthetases and ligases. Additionally, the thiol group of cysteine can participate in redox reactions, influencing cellular redox balance and signaling .
The metabolic fate of peptides synthesized using this compound depends on their specific sequence and structure. These peptides can be further modified by post-translational modifications, such as phosphorylation, glycosylation, or ubiquitination, which can alter their function and stability .
Transport and Distribution
Within cells and tissues, this compound and its derivatives are transported and distributed based on their chemical properties. The hydrophobic Fmoc group can facilitate the interaction of peptides with cell membranes, enhancing their uptake and distribution. Additionally, the thiol group of cysteine can interact with transporters and binding proteins, influencing the localization and accumulation of the peptides .
Peptides synthesized using this compound can be designed to target specific cellular compartments or tissues, enhancing their therapeutic potential. For example, cell-penetrating peptides can be engineered to deliver therapeutic cargoes to specific cells or tissues, improving the efficacy and specificity of the treatment .
Subcellular Localization
The subcellular localization of this compound and its derivatives is influenced by their sequence and structure. Peptides containing cysteine residues can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, based on their targeting signals and post-translational modifications .
For example, peptides with nuclear localization signals (NLS) can be directed to the nucleus, where they can modulate gene expression and other nuclear processes. Similarly, peptides with mitochondrial targeting signals (MTS) can be directed to the mitochondria, where they can influence cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluorenylmethoxycarbonyl-L-cysteine-4-methyltrityl ester typically involves the protection of the amino and thiol groups of cysteine. The process begins with the protection of the thiol group using the 4-methyltrityl chloride in the presence of a base such as triethylamine. This step is followed by the protection of the amino group with 9-fluorenylmethoxycarbonyl chloride under basic conditions, usually using sodium bicarbonate or sodium carbonate in an organic solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of 9-fluorenylmethoxycarbonyl-L-cysteine-4-methyltrityl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9-fluorenylmethoxycarbonyl-L-cysteine-4-methyltrityl ester undergoes several types of chemical reactions, including:
Deprotection Reactions: The removal of the Fmoc group is typically achieved using a solution of piperidine in dimethylformamide.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide for Fmoc removal; trifluoroacetic acid with scavengers for Mtt removal.
Major Products Formed
The major products formed from these reactions include deprotected cysteine derivatives and peptide chains with cysteine residues incorporated at specific positions .
Scientific Research Applications
9-fluorenylmethoxycarbonyl-L-cysteine-4-methyltrityl ester is extensively used in scientific research, particularly in the fields of:
Comparison with Similar Compounds
Similar Compounds
9-fluorenylmethoxycarbonyl-L-cysteine-4-methoxytrityl ester (Fmoc-Cys(Mmt)-OH): Similar to 9-fluorenylmethoxycarbonyl-L-cysteine-4-methyltrityl ester but with a methoxy group instead of a methyl group.
9-fluorenylmethoxycarbonyl-L-cysteine-4-nitrobenzyl ester (Fmoc-Cys(NB)-OH): Uses a nitrobenzyl group for thiol protection.
Uniqueness
9-fluorenylmethoxycarbonyl-L-cysteine-4-methyltrityl ester is unique due to its specific protective groups that offer stability and selectivity during peptide synthesis. The Mtt group provides a balance between stability and ease of removal, making it suitable for complex peptide synthesis .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)-diphenylmethyl]sulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO4S/c1-26-20-22-29(23-21-26)38(27-12-4-2-5-13-27,28-14-6-3-7-15-28)44-25-35(36(40)41)39-37(42)43-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCZXLMDPCBTSL-DHUJRADRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718496 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methylphenyl)(diphenyl)methyl]-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269067-38-1 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methylphenyl)(diphenyl)methyl]-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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